molecular formula C17H17N3O2S B11321716 4-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

4-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11321716
M. Wt: 327.4 g/mol
InChI Key: ZWILZOMSKKMUKT-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with an ethoxy group and a pyrazole ring attached to a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. . The ethoxy group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

4-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets in biological systems. The thiophene and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene sulfoxides and thiophene sulfones share structural similarities and exhibit similar chemical reactivity.

    Pyrazole derivatives: Pyrazole-based compounds such as 1-phenyl-3-methyl-5-pyrazolone are also comparable in terms of their biological activities.

Uniqueness

4-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C17H17N3O2S/c1-2-22-14-7-5-13(6-8-14)17(21)19-16-9-10-18-20(16)12-15-4-3-11-23-15/h3-11H,2,12H2,1H3,(H,19,21)

InChI Key

ZWILZOMSKKMUKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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